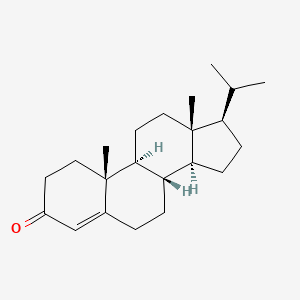

20-Methylpregn-4-ene-3-one

Description

Structure

3D Structure

Properties

CAS No. |

38388-19-1 |

|---|---|

Molecular Formula |

C22H34O |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H34O/c1-14(2)18-7-8-19-17-6-5-15-13-16(23)9-11-21(15,3)20(17)10-12-22(18,19)4/h13-14,17-20H,5-12H2,1-4H3/t17-,18+,19-,20-,21-,22+/m0/s1 |

InChI Key |

ATVHBCDLGLNZIR-GFJXEVPCSA-N |

SMILES |

CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Synonyms |

20-methylpregn-4-ene-3-one 23,24-dinor-4-cholen-3-one guneribone |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Potential of C20-Methylation: A Technical Guide to the Biological Activity of Novel Progesterone Derivatives

Abstract

Progesterone, a quintessential steroid hormone, governs a multitude of physiological processes, extending far beyond its classical role in the female reproductive cycle. Its therapeutic applications, however, are often circumscribed by metabolic instability and a spectrum of off-target effects. Chemical modification of the progesterone scaffold has historically been a fertile ground for the discovery of potent and selective progestins. This technical guide delves into a less-explored frontier: the biological implications of methyl substitution at the C20 position of the progesterone nucleus. While direct research on 20-methylated progesterone derivatives is nascent, this document synthesizes established principles of progestin structure-activity relationships (SAR), receptor pharmacology, and synthetic chemistry to construct a predictive framework for the biological activities of this novel class of compounds. We will explore the rationale for C20-methylation, hypothesize its impact on receptor binding and downstream signaling, and outline the experimental methodologies requisite for the comprehensive evaluation of their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation steroid-based therapeutics.

Introduction: The Progesterone Paradigm and the Quest for Specificity

Progesterone's pleiotropic effects are mediated primarily through the nuclear progesterone receptor (PR), a ligand-activated transcription factor with two main isoforms, PR-A and PR-B, which can have distinct and even opposing biological functions.[1] The therapeutic utility of progesterone and its synthetic analogs, known as progestins, is extensive, encompassing contraception, hormone replacement therapy, and the management of various gynecological disorders.[2][3]

The development of synthetic progestins has been driven by the need to overcome the poor oral bioavailability and rapid metabolism of natural progesterone. Structural modifications, particularly at the C17 and C19 positions, have yielded compounds with enhanced metabolic stability and receptor affinity.[4][5] However, these modifications can also introduce undesirable cross-reactivity with other steroid receptors, such as the androgen, glucocorticoid, and mineralocorticoid receptors, leading to a range of side effects.[5]

The C20-keto group of progesterone has long been considered a critical pharmacophore for progestational activity.[6] However, recent structural and computational studies have challenged this dogma, revealing that the C20-carbonyl oxygen may not form direct hydrogen bonds within the PR ligand-binding domain.[6] This has opened new avenues for modifying the C17 side chain to develop novel progestins with unique pharmacological profiles. This guide focuses on a specific, yet largely unexplored, modification: the introduction of a methyl group at the C20 position.

The Rationale for 20-Methylation: A Hypothesis-Driven Approach

The introduction of a methyl group at the C20 position, replacing the carbonyl oxygen, is a subtle yet potentially profound structural alteration. Based on established SAR principles, we can formulate several hypotheses regarding the impact of this modification:

-

Enhanced Metabolic Stability: The C20-keto group is a primary site of metabolic inactivation, primarily through reduction to 20α- and 20β-hydroxyprogesterone by 20α-hydroxysteroid dehydrogenase.[7] Replacing the keto group with a more sterically hindered and non-reducible methyl group could significantly enhance the metabolic stability and, consequently, the in vivo potency and duration of action of the resulting derivative.

-

Modulation of Receptor Binding and Selectivity: The C17 side chain plays a crucial role in orienting the steroid within the PR ligand-binding pocket. The addition of a methyl group at C20 would alter the size, shape, and lipophilicity of this side chain. This could lead to:

-

Altered PR Affinity: The interaction with the hydrophobic residues of the ligand-binding pocket could be either enhanced or diminished, depending on the precise conformational changes induced by the methyl group.

-

Differential PR Isoform Selectivity: The subtle change in ligand conformation might favor binding to one PR isoform (PR-A or PR-B) over the other, potentially leading to a more targeted biological response.[1]

-

Reduced Off-Target Effects: The modified side chain might exhibit reduced affinity for other steroid receptors, leading to a more favorable side-effect profile.[4]

-

-

Novel Biological Activities: Modification of the C20 position has been shown to yield compounds with activities beyond the classical progestational effects. For instance, certain 20-substituted pregnene derivatives act as inhibitors of androgen synthesis.[8] It is plausible that 20-methylation could unveil novel pharmacological properties, such as anti-inflammatory or neuroprotective effects, which are increasingly recognized as important facets of progesterone's biological actions.

Synthetic Pathways to 20-Methylated Progesterone Derivatives: A Conceptual Framework

While specific synthetic routes for 20-methylprogesterone are not extensively documented in the public domain, we can extrapolate from established organometallic and steroidal chemistry to propose plausible synthetic strategies. A likely approach would involve the modification of a suitable pregnane precursor.

A potential, albeit conceptual, synthetic workflow is outlined below:

Caption: Conceptual workflow for the synthesis of 20-methylated progesterone derivatives.

Experimental Protocol: A General Approach to C20-Alkylation

The following protocol is a generalized representation based on known steroid alkylation methods and should be adapted and optimized for the specific substrate and desired product.[9][10]

-

Protection of the Δ⁴-3-keto system: To prevent unwanted side reactions, the conjugated ketone system in ring A of the progesterone starting material must be protected. This can be achieved by forming a ketal or enamine.

-

Formation of a C20-enolate: The C20-ketone is then converted to a reactive enolate. This can be accomplished using a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.

-

Alkylation with a methylating agent: A suitable methylating agent, such as methyl iodide or dimethyl sulfate, is added to the enolate solution to introduce the methyl group at the C20 position.

-

Deprotection and purification: The protecting group on the A-ring is removed under appropriate conditions (e.g., acidic hydrolysis for a ketal). The final product is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Evaluating the Biological Activity: A Multi-tiered Experimental Approach

A comprehensive assessment of the biological activity of novel 20-methylated progesterone derivatives requires a tiered approach, progressing from in vitro receptor-level studies to cell-based assays and finally to in vivo models.

In Vitro Receptor Binding Assays

The initial step is to determine the binding affinity of the synthesized compounds for the progesterone receptor and other key steroid receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard method for assessing the relative binding affinity (RBA) of a test compound for the progesterone receptor.

-

Preparation of Receptor Source: A source of progesterone receptors is required. This can be a cytosolic fraction from a PR-rich tissue (e.g., rabbit uterus) or a purified recombinant human PR.

-

Incubation: A constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The RBA is then calculated relative to a standard progestin (e.g., progesterone).

A similar approach can be used to assess binding to androgen, glucocorticoid, and mineralocorticoid receptors to determine the selectivity profile of the 20-methylated derivatives.

In Vitro Functional Assays

Cell-based assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at the progesterone receptor.

Experimental Protocol: PR-Mediated Transcriptional Activation Assay

This assay measures the ability of a compound to activate gene transcription through the progesterone receptor.

-

Cell Culture: A suitable cell line that expresses progesterone receptors (e.g., T47D human breast cancer cells) or a cell line co-transfected with a PR expression vector and a reporter gene construct is used. The reporter construct typically contains a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase or alkaline phosphatase).[11]

-

Treatment: The cells are treated with varying concentrations of the test compound, a known PR agonist (positive control), and a known PR antagonist (for antagonist assays).

-

Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: The dose-response curve for the test compound is generated, and its efficacy (maximal response) and potency (EC₅₀ or IC₅₀) are determined.

This assay can distinguish between full agonists, partial agonists (mesoprogestins), and antagonists.[12]

In Vivo Models of Progestogenic and Anti-progestogenic Activity

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of the lead compounds.

Experimental Protocol: Clauberg Test for Progestational Activity

The Clauberg test is a classical in vivo assay for assessing the progestational effect of a compound on the uterine endometrium.[13]

-

Animal Preparation: Immature female rabbits are primed with estrogen to induce endometrial proliferation.

-

Treatment: The animals are then treated with the test compound for several days.

-

Histological Analysis: The uteri are collected, and histological sections are prepared.

-

Scoring: The degree of endometrial proliferation and glandular development is scored (e.g., using the McPhail scale) to quantify the progestational activity.

Experimental Protocol: Ovulation Inhibition Assay

This assay assesses the ability of a compound to suppress ovulation, a key mechanism of progestin-based contraceptives.[11]

-

Animal Model: Cycling female rats or rabbits are used.

-

Treatment: The animals are treated with the test compound at a specific stage of their estrous cycle.

-

Assessment of Ovulation: The ovaries are examined for the presence of fresh corpora lutea, or ovulation is assessed by measuring serum progesterone levels.

-

Data Analysis: The dose of the test compound required to inhibit ovulation in 50% of the animals (ED₅₀) is determined.

Predicted Biological Profile and Therapeutic Potential

Based on the structure-activity relationships of related progesterone derivatives, we can predict a potential biological profile for 20-methylated progesterone analogs.

Table 1: Predicted Biological Activity Profile of 20-Methylated Progesterone Derivatives

| Biological Activity | Predicted Effect | Rationale |

| Progestational Activity | Potentially high | Enhanced metabolic stability due to the absence of the C20-keto group may lead to increased in vivo potency.[6] |

| Oral Bioavailability | Potentially improved | Increased lipophilicity and metabolic stability could enhance oral absorption and reduce first-pass metabolism. |

| Androgenic Activity | Likely low | Modifications at the C17/C20 position are not typically associated with increased androgenic activity.[4] |

| Anti-androgenic Activity | Possible | Some C20-modified progestins exhibit androgen synthesis inhibition.[8] |

| Glucocorticoid/Mineralocorticoid Activity | Likely low | The C20-keto and C21-hydroxyl groups are key for corticosteroid activity; their absence in 20-methylated derivatives should reduce cross-reactivity.[14] |

| Anti-inflammatory/Neuroprotective Effects | Possible | Progesterone itself has these properties, and novel derivatives could retain or enhance them. |

The unique predicted profile of 20-methylated progesterone derivatives suggests several exciting therapeutic possibilities:

-

Next-Generation Contraceptives: High potency and improved metabolic stability could allow for lower dosing and novel delivery systems (e.g., transdermal patches, implants).[13]

-

Hormone Replacement Therapy: A more selective progestin with fewer off-target effects would be a valuable component of HRT, potentially reducing the risk of adverse events.

-

Oncology: Selective PR modulators are being investigated for the treatment of hormone-dependent cancers.[15] 20-methylated derivatives with specific PR isoform selectivity could offer a more targeted therapeutic approach.

-

Neuroprotection and Anti-inflammatory Agents: If these properties are confirmed, 20-methylated progesterone derivatives could be developed for the treatment of neurodegenerative diseases, traumatic brain injury, and inflammatory conditions.

Conclusion and Future Directions

The exploration of 20-methylated progesterone derivatives represents a promising, yet underexplored, avenue in steroid drug discovery. By leveraging our understanding of progesterone's structure-activity relationships, we can rationally design and synthesize novel compounds with the potential for enhanced metabolic stability, improved receptor selectivity, and unique biological activities. The multi-tiered experimental approach outlined in this guide provides a robust framework for the comprehensive evaluation of these compounds, from initial receptor binding to in vivo efficacy. Further research into the synthesis and biological characterization of 20-methylated progesterone derivatives is warranted and holds the potential to deliver a new generation of safer and more effective steroid-based therapeutics.

References

- Afshar, M., G. Giraud, et al. (2015). "Recent advances in structure of progestins and their binding to progesterone receptors." Expert Opinion on Drug Discovery 10(2): 155-171.

- Beg, S., S. S. Swain, et al. (2017).

- Bialy, G., T. H. Lin, et al. (2000).

- De-la-Luz-Hernandez, A., M. I. Gonzalez-Lugo, et al. (2013). "Synthesis and biological evaluation of partially fluorinated antiprogestins and mesoprogestins." Steroids 78(2): 208-216.

- Dianova, T. V., E. R. Grigor'eva, et al. (2021). "Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review)." Sovremennye Tehnologii v Medicine 13(1): 94-105.

- Gao, H., Z. Wang, et al. (2015). "Alkylation of progesterone derivatives at the C-2 and C-3 positions.

- Deghenghi, R., C. Revesz, et al. (1963). "NEW SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIP IN THE 17-ALKYLATED PROGESTERONE SERIES." Journal of Medicinal Chemistry 6: 301-304.

- Donova, M. V., & E. N. Dovbnya (2026). "Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio." International Journal of Molecular Sciences 27(3): 1234.

- Sukerkar, P. A., K. W. MacRenaris, et al. (2011). "Synthesis and Biological Evaluation of Water-soluble Progesterone-Conjugated Probes for Magnetic Resonance Imaging of Hormone Related Cancers.

- Cabeza, M., E. Bratoeff, et al. (2010).

- Sitruk-Ware, R. (2004). "Pharmacological profile of progestins.

- Kuhl, H. (2005). "Pharmacology of Progestogens." Journal für Menopause 12(1): 14-23.

- Shirazi, A., & N. A. Shirooie (2021). "Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications." International Journal of Molecular Sciences 22(19): 10738.

- Hillisch, A., H. Kose, et al. (2003). "The significance of the 20-carbonyl group of progesterone in steroid receptor binding: a molecular dynamics and structure-based ligand design study." Journal of Molecular Graphics and Modelling 22(2): 131-140.

- Chatterton, R. T. (2012). "Pharmacology of Contraceptive Steroids." Global Library of Women's Medicine.

- Slominski, A. T., Z. Li, et al. (2019). "Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3." The Journal of Steroid Biochemistry and Molecular Biology 186: 104-115.

- Wang, Z., H. Gao, et al. (2015).

- Lin, T. H., G. Bialy, et al. (1998).

- Li, J., A. M. H. Brodie, et al. (1993). "20-substituted pregnene derivatives and their use as androgen synthesis inhibitors.

- L'hermite, M. (2013). "New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists." Molecular Endocrinology 27(6): 877-879.

- Wikipedia. "Progesterone receptor."

- El-Gohary, S. M., et al. (2025). "Synthesis and biological evaluation of partially fluorinated antiprogestins and mesoprogestins.

- Daniel, A. R., & C. L. Lange (2013). "Post-translational Modifications of the Progesterone Receptors." Steroids 78(6): 558-564.

- Abdel-Aziz, A. A. M., et al. (2025). "Synthesis of progesterone derivatives and evaluation of their efficiency as pneumococcal vaccines.

- Mohammed, H., I. S. Foulds, et al. (2018). "Progesterone receptor isoforms, agonists and antagonists differentially reprogram estrogen signaling." Oncotarget 9(4): 4385-4401.

- Li, X., Y. Wang, et al. (2025). "Advances in Sources, Content Determination, and Bioactivity of 20α-Hydroxyprogesterone." Endocrine, Metabolic & Immune Disorders-Drug Targets.

- Sukerkar, P. A., K. W. MacRenaris, et al. (2011). "Synthesis and Biological Evaluation of Water-Soluble Progesterone-Conjugated Probes for Magnetic Resonance Imaging of Hormone Related Cancers.

- Wang, Y., X. Li, et al. (2025). "Synthesis of 20α/β-hydroxyprogesterone-trimethyl lock-triglyceride-mimetic prodrugs and its bioavailability study in rats." European Journal of Medicinal Chemistry 295: 117565.

- Atanasov, A. G., B. Waltenberger, et al. (2024). "Chemical Diversity of Ketosteroids as Potential Therapeutic Agents." Molecules 29(16): 3845.

Sources

- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 2. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kup.at [kup.at]

- 6. The significance of the 20-carbonyl group of progesterone in steroid receptor binding: a molecular dynamics and structure-based ligand design study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 20α/β-hydroxyprogesterone-trimethyl lock-triglyceride-mimetic prodrugs and its bioavailability study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5264427A - 20-substituted pregnene derivatives and their use as androgen synthesis inhibitors - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. NEW SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIP IN THE 17-ALKYLATED PROGESTERONE SERIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and progestational activity of 16-methylene-17 alpha-hydroxy-19-norpregn-4-ene-3,20-dione and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of partially fluorinated antiprogestins and mesoprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of a new progestogen, 16-methylene-17alpha-hydroxy-18-methyl-19-norpregn-4-ene-3, 20-dione acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in structure of progestins and their binding to progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of 20-Methylpregn-4-ene-3-one

An In-Depth Technical Guide to the Thermodynamic Stability of 20-Methylpregn-4-ene-3-one

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 20-Methylpregn-4-ene-3-one, a synthetic steroid intermediate crucial for the synthesis of various corticosteroid drugs.[1] For researchers, scientists, and drug development professionals, understanding the intrinsic stability of this molecule is paramount for ensuring the quality, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). This document delineates the fundamental principles of steroid stability, outlines potential degradation pathways for 20-Methylpregn-4-ene-3-one, and provides detailed, field-proven experimental protocols for its comprehensive stability assessment. The methodologies are grounded in authoritative standards and are designed to be self-validating, ensuring scientific integrity and regulatory compliance.

Introduction: The Significance of 20-Methylpregn-4-ene-3-one Stability

20-Methylpregn-4-ene-3-one, also known as 21-Hydroxy-20-methylpregn-4-en-3-one, is a key C22 steroidal intermediate.[1][2] Its molecular structure, featuring a pregnane backbone with a methyl group at the C-20 position, makes it a valuable precursor in the microbial or chemical synthesis of advanced corticosteroids.[1][2] The thermodynamic stability of a drug intermediate is not merely an academic curiosity; it is a critical quality attribute that dictates its storage conditions, shelf-life, and the impurity profile of the final API. Degradation of this intermediate can lead to reduced yield, the formation of potentially toxic byproducts, and compromised batch-to-batch consistency.

This guide moves beyond a simple recitation of facts to explain the causality behind stability-indicating methodologies. We will explore the distinction between thermodynamic and kinetic stability and detail a systematic approach to identifying and quantifying the degradation products of 20-Methylpregn-4-ene-3-one under various stress conditions.

Foundational Principles: Thermodynamic vs. Kinetic Stability in Steroids

In the context of pharmaceutical chemistry, stability is assessed from two perspectives: thermodynamic and kinetic.

-

Thermodynamic Stability refers to the relative free energy of the molecule compared to its potential degradation products. A thermodynamically stable compound exists at a lower energy state, and its degradation is energetically unfavorable. However, this does not mean degradation is impossible.[3]

-

Kinetic Stability relates to the energy barrier (activation energy) that must be overcome for degradation to occur. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its degradation is very high, resulting in a slow reaction rate.[3][4]

For practical purposes in drug development, we are concerned with both. We aim to understand the most stable state of the system (thermodynamics) and the rate at which it approaches that state under relevant conditions (kinetics). Steroids, while possessing a generally stable fused-ring structure, contain functional groups susceptible to chemical transformation. For 20-Methylpregn-4-ene-3-one, the key reactive sites include:

-

The α,β-unsaturated ketone system in the A-ring.

-

The C-21 primary alcohol.

-

The stereocenter at C-20.

Factors such as heat, light, pH (hydrolysis), and oxidizing agents can provide the necessary energy to overcome the kinetic barrier, leading to degradation.[5]

Predicted Degradation Pathways of 20-Methylpregn-4-ene-3-one

A proactive assessment of stability begins with a theoretical analysis of potential degradation pathways based on the molecule's chemical structure.

-

Oxidative Degradation: The C-21 primary alcohol is susceptible to oxidation to form a C-21 aldehyde and subsequently a carboxylic acid.[6] The α,β-unsaturated ketone can also undergo oxidative cleavage under harsh conditions. Studies on corticosteroids have shown that the side chain on the D-ring is a common site of oxidative degradation.[7]

-

Acid/Base-Catalyzed Reactions:

-

Epimerization: The stereocenter at C-20 could be susceptible to epimerization under acidic or basic conditions, potentially leading to the formation of the (20R)-diastereomer from the (20S) form, or vice versa.[8]

-

Dehydration: While less likely for this specific structure, acid-catalyzed dehydration is a known degradation pathway for corticosteroids with additional hydroxyl groups.

-

Hydrolysis: The core structure is stable to hydrolysis, but extreme pH can catalyze other reactions. Forced degradation studies on related glucocorticoids show significant degradation under both acidic and alkaline conditions.[9][10]

-

-

Photodegradation: The conjugated π-electron system of the α,β-unsaturated ketone absorbs UV radiation, which can provide the energy to initiate photochemical reactions, such as isomerization or radical-mediated degradation.

Experimental Design for Stability Assessment: A Self-Validating Workflow

The cornerstone of stability analysis is the forced degradation study, also known as stress testing. Its purpose is to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. This workflow is a prerequisite for formal, long-term stability studies conducted under ICH guidelines.

The logical flow of this process is designed to ensure that the analytical method developed is truly capable of detecting and quantifying any degradation that may occur over the product's shelf life.

Caption: Logical workflow for stability assessment of a pharmaceutical intermediate.

Protocol: Forced Degradation (Stress Testing)

Objective: To generate degradation products of 20-Methylpregn-4-ene-3-one under a variety of stress conditions to elucidate degradation pathways.

Materials:

-

20-Methylpregn-4-ene-3-one reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Class A volumetric flasks, pipettes

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber (ICH Q1B compliant)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 20-Methylpregn-4-ene-3-one in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl in a flask.

-

Heat the solution at 80°C for 2 hours.

-

Cool to room temperature, neutralize with an appropriate volume of 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH in a flask.

-

Keep the solution at room temperature for 1 hour.

-

Neutralize with an appropriate volume of 0.1 N HCl and dilute to a final concentration of ~100 µg/mL with mobile phase.

-

-

Oxidative Degradation:

-

Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂ in a flask.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of ~100 µg/mL with mobile phase.

-

-

Thermal Degradation:

-

Spread a thin layer of solid 20-Methylpregn-4-ene-3-one in a petri dish.

-

Place in an oven at 105°C for 24 hours.

-

Dissolve the stressed solid in methanol and dilute to a final concentration of ~100 µg/mL with mobile phase.

-

-

Photolytic Degradation:

-

Expose the stock solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze a control sample stored in the dark.

-

Dilute the exposed sample to a final concentration of ~100 µg/mL with mobile phase.

-

-

Control Sample: Prepare a control sample by diluting the stock solution to ~100 µg/mL without subjecting it to any stress.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact 20-Methylpregn-4-ene-3-one from all process-related impurities and degradation products generated during stress testing.

Instrumentation & Columns:

-

HPLC or UPLC system with a PDA/UV detector (e.g., Agilent 1260, Waters Acquity).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Method Development Strategy:

-

Initial Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a linear gradient from 30% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Scan from 200-400 nm; monitor at the λmax of the α,β-unsaturated ketone chromophore (approx. 240 nm).

-

-

Optimization:

-

Inject a mixture of the control and all stressed samples (or a pooled sample) to observe the separation of the parent peak from the degradant peaks.

-

Adjust the gradient slope, initial/final %B, and run time to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting impurity.

-

If co-elution occurs, experiment with a different organic modifier (e.g., methanol) or a different column chemistry (e.g., Phenyl-Hexyl).

-

-

Peak Purity Analysis: Utilize the PDA detector to perform peak purity analysis on the 20-Methylpregn-4-ene-3-one peak in all stressed samples. This confirms that the peak is spectrally pure and not co-eluting with any degradants.

Caption: Iterative workflow for HPLC method development.

Structural Elucidation of Degradants

Once separated by HPLC, the identity of unknown degradation products must be determined.

-

LC-MS/MS: This is the primary tool for initial identification.[11][12] By coupling the HPLC to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each degradation product. Fragmentation patterns (MS/MS) provide structural clues by showing how the molecule breaks apart.

-

Preparative HPLC & NMR: For definitive structural confirmation, significant degradants can be isolated using preparative HPLC. The pure fraction is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to provide a complete structural map.

Data Presentation and Interpretation

All quantitative data from the forced degradation study should be summarized for clear comparison. This allows for a rapid understanding of the molecule's lability under different conditions.

Table 1: Summary of Forced Degradation Results for 20-Methylpregn-4-ene-3-one

| Stress Condition | Duration | % Assay of Parent Drug | % Degradation | Number of Degradants Detected | Major Degradant (RT, min) |

| Control | N/A | 99.8% | 0.2% | 1 (Process Impurity) | - |

| 0.1 N HCl, 80°C | 2 hours | 85.2% | 14.6% | 3 | 8.5 min |

| 0.1 N NaOH, RT | 1 hour | 79.5% | 20.3% | 4 | 7.2 min |

| 3% H₂O₂, RT | 24 hours | 91.3% | 8.5% | 2 | 10.1 min |

| Thermal, 105°C | 24 hours | 98.9% | 0.9% | 1 | 8.5 min |

| Photolytic | ICH Q1B | 96.7% | 3.1% | 2 | 11.4 min |

Note: Data are illustrative and must be generated experimentally.

Interpretation: The illustrative data in Table 1 suggest that 20-Methylpregn-4-ene-3-one is most susceptible to degradation under basic and acidic hydrolytic conditions and relatively stable to heat. The number and retention times (RT) of the degradants provide a "fingerprint" of degradation that the stability-indicating method must be able to resolve.

Conclusion and Forward Outlook

A thorough understanding of the thermodynamic stability of 20-Methylpregn-4-ene-3-one is essential for its successful application in pharmaceutical manufacturing. The systematic approach detailed in this guide, combining predictive analysis with rigorous experimental stress testing and the development of a validated, stability-indicating analytical method, provides a robust framework for ensuring product quality. By elucidating degradation pathways and identifying critical stability factors, drug development professionals can establish appropriate storage and handling procedures, define re-test periods, and control the impurity profile of the final API, ultimately safeguarding patient health.

References

-

Li, C., et al. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. Journal of Pharmaceutical and Biomedical Analysis, 62, 111-119. [Link]

-

Al-Aani, H., & Al-Rekabi, A. (2018). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Pharmacology & Pharmacy, 9, 399-425. [Link]

-

Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

-

Wang, W., et al. (2021). Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment. Microbial Cell Factories, 20(1), 241. [Link]

-

Prajapati, M., et al. (2019). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Journal of Liquid Chromatography & Related Technologies, 42(15-16), 503-512. [Link]

-

Zhao, Y., et al. (2024). Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion. World Journal of Microbiology and Biotechnology, 40(1), 43. [Link]

-

ResearchGate. (n.d.). Characterization of Prednisone Degradants via Forced Degradation Studies: A UHPLC‐Based Approach With HRMS/MS, NMR, and Toxicity Predictions Using Quantitative Structure–Activity Relationship Models. Retrieved from [Link]

-

Pearson. (n.d.). What is the primary difference between thermodynamic and kinetic control in enolate formation? Retrieved from [Link]

-

Labinsights. (2023, May 8). Detailed Introduction to Steroids Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-state stability and kinetic study of three glucocorticoid hormones: prednisolone, prednisone and cortisone. Retrieved from [Link]

-

Xu, P., et al. (2023). Production of 21-hydroxy-20-methyl-pregna-1,4-dien-3-one by modifying multiple genes in Mycolicibacterium. Applied Microbiology and Biotechnology, 107(5-6), 1563-1574. [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.11: Kinetic Versus Thermodynamic Products. Retrieved from [Link]

-

PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, January 5). Difference between thermodynamic and kinetic stability. Retrieved from [Link]

-

ResearchGate. (n.d.). The polymorphism of progesterone: Stabilization of a 'disappearing' polymorph by co-crystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl (20R,22E)- and (20S,22E)-3-Oxochola-1,4,22-trien-24-oate. Retrieved from [Link]

Sources

- 1. Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 21-hydroxy-20-methyl-pregna-1,4-dien-3-one by modifying multiple genes in Mycolicibacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. What is the primary difference between thermodynamic and kinetic ... | Study Prep in Pearson+ [pearson.com]

- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]

- 6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 7. forced degradation products: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. labinsights.nl [labinsights.nl]

A Technical Guide to Pregn-4-ene-3-one Structural Analogs: From Core Scaffold to Therapeutic Innovation

Intended Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, pharmacology, and endocrinology.

Abstract: The pregn-4-ene-3-one scaffold, the core of the endogenous steroid hormone progesterone, represents one of the most fruitful platforms in medicinal chemistry. Its rigid, four-ring structure provides a unique template for designing potent and selective modulators of nuclear hormone receptors. This guide delves into the intricate structure-activity relationships (SAR) of pregn-4-ene-3-one analogs, exploring how targeted chemical modifications translate into diverse therapeutic agents, from progestins used in contraception to corticosteroids for inflammation. We will dissect the causality behind experimental design, detail key synthetic and analytical protocols, and provide a forward-looking perspective on this enduringly important class of molecules.

Part 1: The Pregnane Scaffold and its Endogenous Ligands

The foundation of this class of compounds is the 21-carbon pregnane skeleton. The defining features of the pregn-4-ene-3-one core are a ketone at the C3 position and a double bond between C4 and C5. This arrangement is crucial for the biological activity of progesterone, the primary endogenous ligand for the progesterone receptor (PR).

Progesterone itself has a wide range of physiological effects, primarily mediated by intracellular progesterone receptors (PRs) that act as ligand-dependent transcription factors.[1][2][3] Upon binding progesterone, the PR undergoes a conformational change, translocates to the nucleus, and regulates the expression of target genes.[4] This signaling is fundamental to the menstrual cycle, pregnancy, and mammary gland development.[2][3][5] However, natural progesterone suffers from poor oral bioavailability and a short half-life, necessitating the development of synthetic analogs, or "progestins".[6]

Part 2: Structure-Activity Relationships (SAR) of Pregn-4-ene-3-one Analogs

The therapeutic versatility of pregn-4-ene-3-one analogs stems from the principle that small structural modifications can dramatically alter receptor selectivity and pharmacokinetic properties. The key to designing effective analogs lies in understanding the structure-activity relationship (SAR)—how a change in a molecule's structure affects its biological activity.[7][8][9][10]

Key Modification Hotspots:

-

C6 and C7 Positions: Substitutions at the C6 position, particularly with methyl or chloro groups, often enhance progestational activity and oral bioavailability. For example, the addition of a methyl group at C6 is a hallmark of medroxyprogesterone acetate, a widely used progestin.[11]

-

C17 Position: The nature of the substituent at C17 is a major determinant of activity. Esterification of the 17α-hydroxyl group, as seen in hydroxyprogesterone caproate, prolongs the duration of action. The presence of a 17α-ethinyl group, as in norethindrone, confers potent oral activity.

-

C21 Position: Modifications at C21 are critical for glucocorticoid and mineralocorticoid activity. The presence of a hydroxyl group at C21 is a defining feature of corticosteroids like cortisol and aldosterone. Further substitutions at C21, such as the introduction of imidazole or triazole rings, have been explored for developing novel anticancer agents.[12]

-

D-Ring and Side Chain Modifications: Alterations to the D-ring and the C17 side chain have been investigated to develop inhibitors of enzymes like 17α-hydroxylase/C17,20-lyase, which are important targets in prostate cancer therapy.[13]

The following table summarizes the impact of key structural modifications on the activity of pregn-4-ene-3-one analogs:

| Modification Site | Typical Substituent | Primary Effect on Activity | Example Compound |

| C6 | Methyl (CH₃), Chloro (Cl) | Increased progestational activity, metabolic stability | Medroxyprogesterone Acetate |

| C17α | Acetoxy (-OCOCH₃) | Enhanced oral activity and progestational potency | Medroxyprogesterone Acetate |

| C17α | Ethinyl (-C≡CH) | Potent oral progestational activity | Norethindrone |

| C21 | Hydroxyl (-OH) | Confers glucocorticoid/mineralocorticoid activity | Cortisol, Aldosterone |

| C9α | Fluoro (F) | Potentiation of glucocorticoid activity | Fludrocortisone |

| C11β | Hydroxyl (-OH) | Essential for glucocorticoid activity | Cortisol |

Part 3: Therapeutic Classes and Mechanisms of Action

The structural diversity of pregn-4-ene-3-one analogs has given rise to several major classes of therapeutic agents.

Progestins:

These synthetic analogs of progesterone are widely used in hormonal contraception and hormone replacement therapy.[6][11][14] Their contraceptive effects are primarily achieved by suppressing the secretion of gonadotropin-releasing hormone (GnRH), thereby inhibiting ovulation.[14] They also thicken cervical mucus, which impedes sperm penetration.[2][14]

Glucocorticoids:

Characterized by anti-inflammatory and immunosuppressive properties, glucocorticoids are staples in treating conditions like asthma, allergies, and autoimmune diseases.[15] Their mechanism involves the glucocorticoid receptor (GR), another nuclear hormone receptor.[16][17] The activated GR can act in two main ways:

-

Transactivation: The GR dimerizes, binds to glucocorticoid response elements (GREs) on DNA, and upregulates the expression of anti-inflammatory proteins.[16][17]

-

Transrepression: The GR monomer can physically interact with and inhibit pro-inflammatory transcription factors like NF-κB and AP-1, preventing them from activating inflammatory genes.[16][18]

Anticancer Agents:

Certain pregnane derivatives have shown promise as anticancer agents, particularly for hormone-dependent cancers like breast and prostate cancer.[12][19] These compounds can exert their effects through various mechanisms, including inhibition of key enzymes in steroid synthesis and induction of apoptosis in cancer cells.[12][13]

The following diagram illustrates the generalized signaling pathway for nuclear hormone receptors like the progesterone and glucocorticoid receptors.

Caption: Generalized Nuclear Receptor Signaling Pathway.

Part 4: Experimental Workflows for Analog Development

The development of novel pregn-4-ene-3-one analogs follows a structured workflow from synthesis to biological evaluation.

Synthesis and Characterization:

The synthesis of these analogs often starts from readily available steroid precursors like diosgenin or pregnenolone.[20][21] A variety of chemical reactions, including oxidation, reduction, epoxidation, and substitution, are employed to introduce the desired functional groups.[19] For instance, the synthesis of 20-oxime pregnane derivatives can be achieved by reacting the corresponding ketone with hydroxylamine.[19]

The following diagram outlines a typical workflow for the development and evaluation of these analogs.

Caption: Drug Development Workflow for Pregnane Analogs.

In Vitro Biological Evaluation:

1. Receptor Binding Assays: These assays are crucial for determining the affinity of a new analog for its target receptor.[22][23] A common method is a competitive binding assay, where the ability of the test compound to displace a radiolabeled or fluorescently-labeled known ligand from the receptor is measured.[24]

Representative Protocol: Competitive Receptor Binding Assay

-

Preparation: A source of the target receptor (e.g., purified recombinant protein or cell lysate) is prepared. A known, high-affinity ligand for the receptor is labeled (e.g., with ³H or a fluorescent tag).

-

Incubation: The receptor preparation is incubated with the labeled ligand in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound ligand is separated from the free, unbound ligand. This can be achieved through techniques like filtration or size-exclusion chromatography.

-

Quantification: The amount of labeled ligand bound to the receptor is quantified (e.g., by scintillation counting for radiolabels or fluorescence measurement).

-

Analysis: The data is plotted as the percentage of labeled ligand displaced versus the concentration of the test compound. This allows for the calculation of the IC₅₀ (the concentration of test compound that displaces 50% of the labeled ligand), which is a measure of the compound's binding affinity.

2. Cell-Based Functional Assays: While binding assays measure affinity, they do not reveal whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). Cell-based transactivation assays are used to determine this functional activity.[25][26]

Representative Protocol: Luciferase Reporter Gene Assay

-

Cell Line: A suitable mammalian cell line is co-transfected with two plasmids: one expressing the full-length target nuclear receptor and another containing a reporter gene (e.g., firefly luciferase) downstream of a promoter with multiple copies of the hormone response element for that receptor.

-

Treatment: The transfected cells are treated with varying concentrations of the test compound. A known agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Lysis and Measurement: After an incubation period (typically 18-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[26]

-

Analysis: The light output is proportional to the transcriptional activity of the receptor.[26] Agonists will induce a dose-dependent increase in luciferase expression, while antagonists will inhibit the response induced by a known agonist. This data is used to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Part 5: Future Directions and Conclusion

The study of pregn-4-ene-3-one analogs continues to be a vibrant area of research. Future efforts are likely to focus on developing analogs with improved receptor selectivity to minimize off-target effects. For example, the development of selective progesterone receptor modulators (SPRMs) that can exert tissue-specific agonist or antagonist effects is a major goal. Furthermore, the discovery of new roles for progesterone and its analogs in areas like neuroprotection and immunomodulation opens up exciting new therapeutic possibilities.[2][3]

References

-

Guzmán, A., et al. (2016). Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21. PubMed. Available at: [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2013). Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance. PMC. Available at: [Link]

-

Sethi, A., et al. (2021). Efficient Synthesis and Spectroscopic Characterization of Biologically Relevant Pregnane Derivatives, and its Glycoside. Bentham Science Publishers. Available at: [Link]

-

Huang, L. S., et al. (1993). Synthesis and evaluation of pregnane derivatives as inhibitors of human testicular 17 alpha-hydroxylase/C17,20-lyase. PubMed. Available at: [Link]

-

Barnes, P. J. (2004). Mechanisms of Glucocorticoid Receptor Action in Noninflammatory and Inflammatory Cells. ATS Journals. Available at: [Link]

-

Cheng, Y. B., et al. (2009). Synthesis of Pregnane Derivatives, Their Cytotoxicity on LNCap and PC-3 Cells, and Screening on 5α-Reductase Inhibitory Activity. MDPI. Available at: [Link]

-

Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid Receptor: Isoforms, Functions, and Contribution to Glucocorticoid Sensitivity. Endocrine Reviews | Oxford Academic. Available at: [Link]

-

Wikipedia contributors. Glucocorticoid receptor. Wikipedia. Available at: [Link]

-

Rocamora, N., et al. (2009). Molecular Mechanisms of Glucocorticoids Action: From Basic Research to Clinical Implications. CONICET. Available at: [Link]

-

Finlay-Schultz, J., et al. (2020). Progesterone Receptor Signaling Promotes Cancer Associated Fibroblast Mediated Tumorigenicity in ER+ Breast Cancer. Oxford Academic. Available at: [Link]

-

Grimm, S. L., et al. (2016). Progesterone Receptor Signaling Mechanisms. PubMed - NIH. Available at: [Link]

-

Med simplified. (2024). Progesterone Analogues Progestins ; Definition, Examples, Uses. YouTube. Available at: [Link]

-

Mani, S. K. (2014). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers. Available at: [Link]

-

Brisken, C. (2020). 90 YEARS OF PROGESTERONE: Progesterone receptor signaling in the normal breast and its implications for cancer. Journal of Molecular Endocrinology. Available at: [Link]

-

Sethi, A., et al. (n.d.). Synthesis of some novel pregnane derivatives and its glycoside as possible anticancer agents. ResearchGate. Available at: [Link]

-

Lange, C. A. (2008). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. PMC. Available at: [Link]

-

Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery. Available at: [Link]

-

Stanczyk, F. Z., & Hapgood, J. P. (2024). Progestins. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Koyanagi, J., & Kagechika, H. (2017). Chemical Screening of Nuclear Receptor Modulators. PMC. Available at: [Link]

-

de Ligt, R. A. F., & Noé, F. (2019). Nuclear Receptors and the Hidden Language of the Metabolome. MDPI. Available at: [Link]

-

Stovall, D. W., et al. (2000). Using Progestins in Clinical Practice. AAFP. Available at: [Link]

-

Vashchenko, G. V., & Garkin, A. I. (2020). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review). ResearchGate. Available at: [Link]

-

IIVS.org. (n.d.). Indigo Biosciences Nuclear Receptor - Assays. IIVS.org. Available at: [Link]

-

Tvrdá, E., et al. (2022). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. MDPI. Available at: [Link]

-

van der Vies, J. (1975). Structure and progestational activity of 13-substituted-18-norpregn-4-ene-3, 20-diones, a pilot study. PubMed. Available at: [Link]

-

Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. Available at: [Link]

-

Tan, M. L., et al. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed. Available at: [Link]

-

Siddiqui, M., et al. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. SCIRP. Available at: [Link]

-

Cordomí, A., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Available at: [Link]

Sources

- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. Using Progestins in Clinical Practice | AAFP [aafp.org]

- 7. Structure and progestational activity of 13-substituted-18-norpregn-4-ene-3, 20-diones, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review of Structure Activity Relationship of Amiodarone and Its Derivatives [scirp.org]

- 11. youtube.com [youtube.com]

- 12. Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of pregnane derivatives as inhibitors of human testicular 17 alpha-hydroxylase/C17,20-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 18. atsjournals.org [atsjournals.org]

- 19. mdpi.com [mdpi.com]

- 20. benthamdirect.com [benthamdirect.com]

- 21. researchgate.net [researchgate.net]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nuclear Receptors and the Hidden Language of the Metabolome | MDPI [mdpi.com]

- 26. iivs.org [iivs.org]

Methodological & Application

Application Note: Scalable Synthesis of 20-Methylpregn-4-ene-3-one (Bisnorchol-4-en-3-one)

Topic: Step-by-step synthesis protocol for 20-Methylpregn-4-ene-3-one Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists

Abstract & Strategic Overview

20-Methylpregn-4-ene-3-one (IUPAC: 17-(propan-2-yl)androst-4-en-3-one; commonly referred to as Bisnorchol-4-en-3-one ) is a critical C22 steroid intermediate. Structurally, it consists of the canonical androst-4-en-3-one core with an isopropyl side chain at the C17 position. It serves as a pivotal scaffold in the synthesis of mineralocorticoid analogs and is a key reference standard in the degradation pathways of phytosterols (e.g., sitosterol) by Mycobacterium species.

This protocol details a robust, high-fidelity semi-synthesis starting from Pregnenolone . Unlike direct methylation of progesterone, which suffers from poor regioselectivity during reduction, this route utilizes the

Key Advantages of This Protocol

-

Regiocontrol: Circumvents the difficulty of selectively reducing a C20-C22 olefin in the presence of a

-3-ketone. -

Scalability: Utilizes standard reagents (Wittig, Pd/C, Oppenauer) suitable for gram-to-kilogram scale-up.

-

Purity: Avoids the formation of 5

/5

Retrosynthetic Analysis & Pathway

The synthesis is designed via a 4-step workflow:

-

Protection: Acetylation of Pregnenolone to protect the C3 alcohol.

-

Olefination: Wittig reaction to convert the C20 ketone to a terminal alkene.

-

Saturation: Catalytic hydrogenation of the sterically accessible C20 exocyclic alkene.

-

Oxidation/Isomerization: Simultaneous hydrolysis and Oppenauer oxidation to install the

-3-ketone.

Figure 1: Strategic workflow for the conversion of Pregnenolone to 20-Methylpregn-4-ene-3-one.

Detailed Experimental Protocol

Phase 1: Preparation of Pregnenolone Acetate

Objective: Protect the C3-hydroxyl group to prevent interference during the Wittig reaction.

| Parameter | Specification |

| Starting Material | Pregnenolone (CAS 145-13-1) |

| Reagents | Acetic Anhydride ( |

| Solvent | Dichloromethane (DCM) or neat in Pyridine |

| Temperature | Ambient ( |

| Time | 4–6 Hours |

Procedure:

-

Dissolve 10.0 g (31.6 mmol) of Pregnenolone in 50 mL of anhydrous pyridine.

-

Add 15 mL of acetic anhydride dropwise under nitrogen atmosphere.

-

Stir at room temperature for 5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour the reaction mixture into 500 mL of ice-water containing 50 mL of concentrated HCl (to neutralize pyridine).

-

Filter the white precipitate, wash copiously with water, and dry in a vacuum oven at

. -

Yield: Expect >95% (approx. 11.0 g). Product: Pregnenolone Acetate .

Phase 2: Wittig Olefination (C20-Methylene Installation)

Objective: Convert the C20 ketone into an isopropenyl group equivalent.

Mechanism: Nucleophilic attack of methyltriphenylphosphonium ylide on the C20 carbonyl.

| Parameter | Specification |

| Reagents | Methyltriphenylphosphonium bromide ( |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Conditions | Reflux ( |

Procedure:

-

Ylide Formation: In a dry 500 mL round-bottom flask, suspend 22.5 g (63 mmol, 2.0 eq) of methyltriphenylphosphonium bromide in 150 mL of dry THF.

-

Add 7.1 g (63 mmol, 2.0 eq) of Potassium tert-butoxide (KOtBu) in portions at

. The solution will turn bright yellow (ylide formation). Stir for 30 mins. -

Addition: Dissolve 11.0 g (30.7 mmol) of Pregnenolone Acetate (from Phase 1) in 50 mL dry THF and add dropwise to the ylide solution.

-

Reaction: Warm to reflux and stir for 12–18 hours.

-

Workup: Cool to RT. Quench with saturated

solution. Extract with Ethyl Acetate ( -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 95:5). -

Product: 3

-Acetoxy-20-methylene-pregn-5-ene .

Phase 3: Catalytic Hydrogenation

Objective: Reduce the terminal C20-C22 double bond to an isopropyl group.

Critical Control Point: The internal

| Parameter | Specification |

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Solvent | Ethyl Acetate or Ethanol |

| Pressure | 1 atm (Balloon) to 30 psi |

Procedure:

-

Dissolve 5.0 g of the Phase 2 olefin in 100 mL of Ethyl Acetate.

-

Add 250 mg of 5% Pd/C catalyst.

-

Purge the vessel with Nitrogen (

), then Hydrogen ( -

Stir vigorously under

atmosphere (balloon pressure is usually sufficient) for 2–4 hours. -

Monitoring: Monitor closely by H-NMR or GC. Look for the disappearance of terminal alkene protons (

4.6–4.8 ppm). Stop immediately upon completion to avoid reducing the -

Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

-

Product: 3

-Acetoxy-20-methyl-pregn-5-ene (Bisnorchol-5-en-3

Phase 4: Hydrolysis and Oppenauer Oxidation

Objective: Deprotect C3 and oxidize/isomerize the

| Parameter | Specification |

| Reagents | Aluminum Isopropoxide ( |

| Solvent | Toluene (Anhydrous) |

| Conditions | Reflux (Dean-Stark trap optional) |

Procedure:

-

Hydrolysis (In-situ): Dissolve the hydrogenated intermediate in Methanol/THF (1:1) containing KOH (5 eq). Reflux for 1 hour to remove the acetate. Neutralize, extract, and dry the 3-OH intermediate .

-

Oxidation: Dissolve the 3-OH intermediate (4.0 g ) in 80 mL anhydrous Toluene.

-

Add 15 mL of Cyclohexanone (hydride acceptor).

-

Add 2.0 g of Aluminum Isopropoxide.

-

Reflux for 3–6 hours. The reaction drives the equilibrium toward the conjugated enone (more stable).

-

Workup: Cool to RT. Wash with dilute

(to remove Al salts), then saturated -

Purification: Recrystallize from Acetone/Hexane or purify via column chromatography.

-

Final Product: 20-Methylpregn-4-ene-3-one .

Analytical Validation (QC Standards)

To ensure the identity of the synthesized molecule, compare analytical data against the following expected values.

| Method | Expected Signal / Characteristic | Interpretation |

| 1H-NMR (CDCl3) | H-4 vinylic proton (Diagnostic for | |

| 1H-NMR | Isopropyl methyls at C20 (Doublet indicates coupling to H20) | |

| 1H-NMR | Angular methyls (C19, C18) | |

| IR Spectroscopy | 1670 | Conjugated Carbonyl ( |

| Mass Spectrometry | m/z ~314.5 | Consistent with Formula |

Troubleshooting & Optimization

Issue: Over-reduction during Hydrogenation

-

Symptom: Loss of the

double bond (formation of saturated 5 -

Cause: Reaction time too long or catalyst too active.

-

Solution: Switch solvent to Ethanol/Pyridine (9:1) . Pyridine poisons the catalyst slightly, increasing selectivity for the terminal olefin over the internal trisubstituted olefin. Alternatively, use Wilkinson’s Catalyst (

) in benzene/ethanol, which is highly specific for terminal alkenes.

Issue: Incomplete Wittig Reaction

-

Symptom: Recovery of starting material.

-

Cause: Steric hindrance at C20 or moisture in THF.

-

Solution: Ensure KOtBu is fresh (white powder, not yellow). Reflux time can be extended to 24h. Use a larger excess (3-4 eq) of the ylide.

Safety & Compliance

-

Chemical Hazards:

-

Methyltriphenylphosphonium bromide: Toxic if inhaled. Use in a fume hood.

-

Potassium tert-butoxide: Moisture sensitive and corrosive.

-

Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent; dispose of under water/inert atmosphere.

-

-

Regulatory: This molecule is a steroid intermediate.[1][2][3] While generally not a controlled substance, ensure compliance with local regulations regarding steroid precursors.

References

-

Wittig Olefination of Steroidal Ketones

- Source: McMurry, J. E. (1989).

- Relevance: Establishes the standard protocol for converting C20 ketones to exocyclic methylenes.

-

Selective Hydrogenation of Steroids

- Source: Djerassi, C., et al. (1950). "Selective hydrogenation of steroidal olefins." Journal of the American Chemical Society.

- Relevance: Foundational work on distinguishing between terminal and nuclear steroid double bonds.

-

Oppenauer Oxidation Protocol

- Source: Djerassi, C. (1951).

- Relevance: The definitive guide for converting -3-hydroxy steroids to -3-ketones.

-

Industrial Context (Phytosterol Degradation)

- Source: Malaviya, A., & Gomes, J. (2008). "Androstenedione production by biotransformation of phytosterols." Bioresource Technology.

-

Relevance: Describes the "Bisnorchol" intermediates (like 20-methylpregn-4-en-3-one analogs) produced via Mycobacterium fermentation.[4]

-

Structure Verification (21-Hydroxy analog comparison)

-

Source: PubChem Compound Summary for CID 6454094 (21-Hydroxy-20-methylpregn-4-en-3-one).[5]

- Relevance: Provides spectral data for the closely related hydroxylated metabolite often confused with the target.

-

Sources

- 1. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | CymitQuimica [cymitquimica.com]

- 2. China 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1,Buy 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1 Online -china-sinoway.com [china-sinoway.com]

- 3. lookchem.com [lookchem.com]

- 4. HU180021B - Process for producing 20-alpha-hydroxy-methyl-pregna-1,4-dien-3-one,20-alpha-hydroxy-methyl-pregn-4-en-3-one or the mixture thereof - Google Patents [patents.google.com]

- 5. 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Development and Validation of a Reversed-Phase HPLC Method for the Detection of 20-Methylpregn-4-ene-3-one

Abstract

This application note provides a detailed, step-by-step protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 20-Methylpregn-4-ene-3-one. This synthetic steroid, a derivative of pregnenolone, is of significant interest in endocrinological research and pharmaceutical development as an intermediate in the synthesis of novel steroid-based drugs.[] The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and water, and UV detection. The narrative follows a logical progression from understanding the analyte's physicochemical properties to method optimization and validation, offering field-proven insights into the experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable analytical method for this compound.

Introduction and Scientific Background

20-Methylpregn-4-ene-3-one is a synthetic steroid with a molecular formula of C22H34O2 and a molecular weight of approximately 330.5 g/mol .[2][3][4][5] Its structure features the characteristic four-ring steroid nucleus, with a methyl group at the C20 position and a ketone at the C3 position of the pregnane backbone.[2][3][5][6] The presence of the α,β-unsaturated ketone in the A-ring of the steroid is a key structural feature that gives rise to strong UV absorbance, making UV spectrophotometry a suitable detection method. Similar steroid structures are known to exhibit maximum absorbance (λmax) around 245 nm.[7] The compound's high calculated LogP value of approximately 4.7 indicates its non-polar, lipophilic nature, making it an ideal candidate for reversed-phase HPLC.[2][3][8]

The development of a reliable and validated HPLC method is crucial for the accurate determination of 20-Methylpregn-4-ene-3-one in various matrices, including in-process control samples, final drug products, and research samples. This application note details a systematic approach to developing such a method, ensuring it is specific, accurate, precise, and robust.

Method Development Strategy: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process. The following diagram illustrates the workflow, from initial analyte characterization to final method validation.

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Materials and Reagents

-

20-Methylpregn-4-ene-3-one Reference Standard: Purity ≥ 98%

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or ultrapure water

-

Methanol: HPLC grade (for sample preparation)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of 20-Methylpregn-4-ene-3-one.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 245 nm |

| Run Time | 10 minutes |

Rationale for Parameter Selection:

-

Column: A C18 stationary phase is chosen due to the non-polar nature of 20-Methylpregn-4-ene-3-one.[9] The 150 mm length and 5 µm particle size provide a good balance between resolution and analysis time.

-

Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for the separation of steroids. The 70:30 ratio was determined through optimization to achieve a suitable retention time and peak shape.

-

Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides good efficiency without generating excessive backpressure.

-

Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

-

Detection Wavelength: The detection wavelength of 245 nm is selected based on the characteristic UV absorbance of the pregn-4-ene-3-one chromophore.[7] A Diode Array Detector (DAD) is recommended to confirm peak purity.

Standard and Sample Preparation

Protocol for Standard Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of 20-Methylpregn-4-ene-3-one reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with methanol and mix thoroughly.

Protocol for Sample Preparation (from a hypothetical solid dosage form):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of 20-Methylpregn-4-ene-3-one.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete extraction.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with methanol and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following validation parameters are essential:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing a placebo and showing no interfering peaks at the retention time of 20-Methylpregn-4-ene-3-one.

-

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations should be prepared and a calibration curve plotted. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study, where a known amount of the analyte is spiked into a placebo matrix. Recoveries should typically be within 98-102%.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Presentation

The following tables provide examples of expected data from the method validation experiments.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 50 | 125000 |

| 75 | 187500 |

| 100 | 250000 |

| 125 | 312500 |

| 150 | 375000 |

| r² | 0.9998 |

Table 2: Accuracy (Recovery) Data

| Spike Level | Amount Added (mg) | Amount Found (mg) | Recovery (%) |

| 80% | 8.0 | 7.95 | 99.4 |

| 100% | 10.0 | 10.05 | 100.5 |

| 120% | 12.0 | 11.90 | 99.2 |

| Mean Recovery | 99.7% |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape (Tailing) | Column contamination; pH of mobile phase inappropriate | Flush column; ensure mobile phase pH is suitable for the analyte |

| Fluctuating Retention Times | Leak in the system; unstable column temperature | Check for leaks; ensure column oven is functioning correctly |

| No Peak Detected | Detector lamp off; no sample injected | Check detector status; verify autosampler operation |

| Split Peaks | Column void; sample solvent incompatible with mobile phase | Replace column; ensure sample is dissolved in mobile phase or a weaker solvent |

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the detection and quantification of 20-Methylpregn-4-ene-3-one. The use of a standard C18 column and a simple isocratic mobile phase makes this method readily transferable to most analytical laboratories. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in both research and quality control environments.

References

- A High-Performance Liquid Chromatography technique was developed for Residue Analysis of Megestrol Acet

- Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Taylor & Francis Online.

- Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure.

- (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2. PubChem.

- High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC.

- HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables. Biosciences Biotechnology Research Asia.

- CAS 40736-33-2 ((20S)-21-Hydroxy-20-methylpregn-4-en-3-one). BOC Sciences.

- CAS#:40736-33-2 | (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. Chemsrc.

- 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2. PubChem.

- Pregn-4-en-3-one, 20,21-[(methyleneborylene)bis(oxy)]-, (20R)-. NIST WebBook.

- 21-hydroxy-20-methylpregn-4-en-3-one. PubChemLite.

- 21-hydroxy-20-methylpregn-4-en-3-one 60966-36-1 wiki. Guidechem.

- (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. CymitQuimica.

Sources

- 2. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 11142115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - 21-hydroxy-20-methylpregn-4-en-3-one (C22H34O2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. CAS#:40736-33-2 | (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | Chemsrc [chemsrc.com]

- 9. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solubility Profiling and Solubilization Protocols for 20-Methylpregn-4-ene-3-one

Executive Summary & Chemical Context[1][2][3][4][5]

20-Methylpregn-4-ene-3-one is a lipophilic steroid derivative characterized by the classic tetracyclic gonane nucleus with a Δ4-3-ketone system (conjugated enone) and a methylated alkyl side chain at the C17 position.[1] Structurally analogous to Progesterone but lacking the C20 ketone functionality (replaced or modified by alkylation), this molecule exhibits significantly higher lipophilicity (LogP > 4.5) and lower aqueous solubility than standard corticosteroids or progestins.

This Application Note provides a standardized framework for determining the solubility profile of 20-Methylpregn-4-ene-3-one and strategies for solubilizing it for organic synthesis, purification, and biological assays.[1]